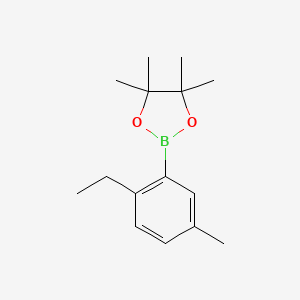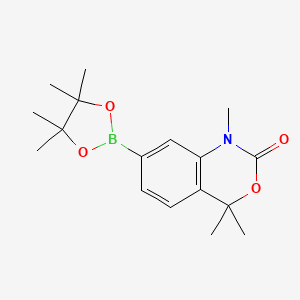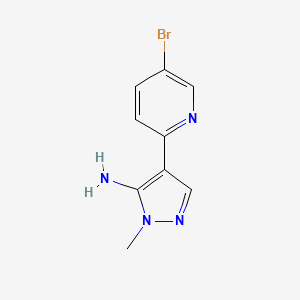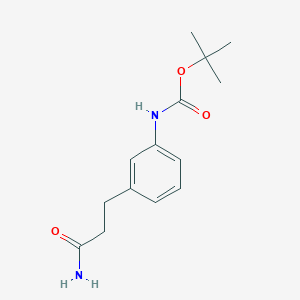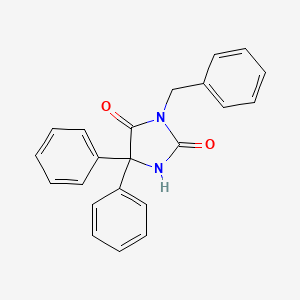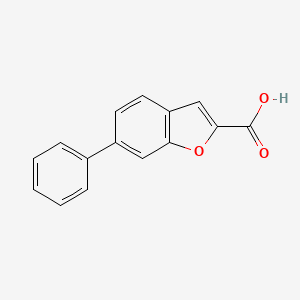
6-Phenyl-2-benzofurancarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Phenyl-2-benzofurancarboxylic acid is an organic compound belonging to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, antioxidant, and antiviral properties . The structure of this compound consists of a benzofuran ring fused with a phenyl group and a carboxylic acid group at the 2nd position, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl-2-benzofurancarboxylic acid can be achieved through several methods. One common approach involves the cyclization of o-hydroxybenzophenone under acidic conditions . Another method includes the decarboxylation of o-acetylphenoxyacetic acid or its ester under alkaline conditions . Additionally, the dehydration of phenoxyalkanone under acidic conditions is also a viable route .
Industrial Production Methods: Industrial production of benzofuran derivatives often involves large-scale cyclization reactions using catalysts to improve yield and efficiency. The use of proton quantum tunneling has been reported to reduce side reactions and increase yield, making it suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Phenyl-2-benzofurancarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated, nitrated, and sulfonated benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
6-Phenyl-2-benzofurancarboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Wirkmechanismus
The mechanism of action of 6-Phenyl-2-benzofurancarboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence pathways related to oxidative stress, inflammation, and cell proliferation, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Benzofurancarboxylic acid: Shares the benzofuran core but lacks the phenyl group.
3-Methyl-2-benzofurancarboxylic acid: Similar structure with a methyl group at the 3rd position.
7-Methoxy-2-benzofurancarboxylic acid: Contains a methoxy group at the 7th position.
Eigenschaften
CAS-Nummer |
35664-68-7 |
|---|---|
Molekularformel |
C15H10O3 |
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
6-phenyl-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C15H10O3/c16-15(17)14-9-12-7-6-11(8-13(12)18-14)10-4-2-1-3-5-10/h1-9H,(H,16,17) |
InChI-Schlüssel |
IKGKDWXSHVFUGY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(O3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


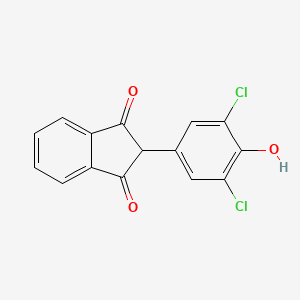
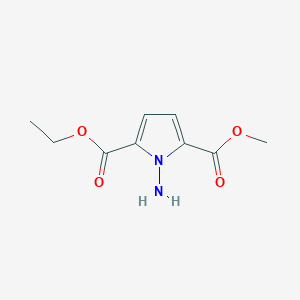
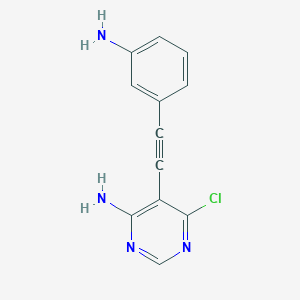


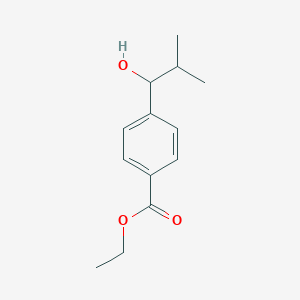
![2-Chloro-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13984699.png)
